molecular formula C17H18Cl3NO B11523544 10,10-dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

10,10-dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

Cat. No.: B11523544
M. Wt: 358.7 g/mol
InChI Key: RRSLLQLMRWNJBR-UHFFFAOYSA-N
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Description

10,10-dichloro-N-(3-chlorophenyl)tricyclo[7100~4,6~]decane-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 3-chloroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling up the Diels-Alder reaction: with appropriate catalysts to enhance reaction rates.

    Efficient chlorination processes: using continuous flow reactors to manage exothermic reactions.

    Automated amidation: using robotic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

10,10-dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer chlorine atoms.

    Hydrolysis: Formation of 3-chlorophenylamine and the corresponding carboxylic acid.

Scientific Research Applications

10,10-dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 10,10-dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 10,10-dichloro-N-(4-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
  • 10,10-dichloro-N-(2-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

Uniqueness

Compared to similar compounds, 10,10-dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is unique due to the position of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity to biological targets and variations in the compound’s overall pharmacokinetic profile.

Properties

Molecular Formula

C17H18Cl3NO

Molecular Weight

358.7 g/mol

IUPAC Name

10,10-dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide

InChI

InChI=1S/C17H18Cl3NO/c18-9-2-1-3-10(8-9)21-16(22)15-11-4-6-13-14(17(13,19)20)7-5-12(11)15/h1-3,8,11-15H,4-7H2,(H,21,22)

InChI Key

RRSLLQLMRWNJBR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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